molecular formula C15H20N2O4S B2931947 Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate CAS No. 2097895-70-8

Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate

Cat. No.: B2931947
CAS No.: 2097895-70-8
M. Wt: 324.4
InChI Key: KCQWPOVILAKWFZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrrolidine ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core This can be achieved through the reaction of appropriate thiophene precursors with tert-butyl pyrrolidine derivatives under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate is structurally similar to other thiophene derivatives and pyrrolidine-containing compounds.

  • Uniqueness: Its unique combination of functional groups and structural features sets it apart from other compounds, making it particularly useful in specific applications.

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Properties

IUPAC Name

methyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-15(2,3)9-7-16-11(18)10(9)12(19)17-13-8(5-6-22-13)14(20)21-4/h5-6,9-10H,7H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQWPOVILAKWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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